molecular formula C12H12N2O5S B1531468 Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1181676-02-7

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1531468
CAS No.: 1181676-02-7
M. Wt: 296.3 g/mol
InChI Key: COGAASGYPTYMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a chemical reagent of significant interest in modern medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocyclic core, which is recognized as a privileged scaffold due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functionalities that are prone to enzymatic hydrolysis . This compound is specifically engineered with a 4-(methylsulfonyl)phenyl substituent at the 3-position of the oxadiazole ring. The sulfonyl group is a key pharmacophore known to enhance target affinity by engaging in specific interactions, such as hydrogen bonding with enzymatic active sites, which can be critical for inhibiting pathogenic targets . The ethyl carboxylate at the 5-position further improves the molecule's physicochemical properties, aiding in membrane permeability and making it a versatile intermediate for prodrug strategies . Researchers value this structural motif for developing novel therapeutic agents. Compounds based on the 1,2,4-oxadiazole skeleton have demonstrated a wide spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer effects . The integration of the methylsulfonyl group is a strategic design to potentially improve metabolic stability and efficacy in biological assays. This product is intended for research applications, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

ethyl 3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-3-18-12(15)11-13-10(14-19-11)8-4-6-9(7-5-8)20(2,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGAASGYPTYMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14N2O5S and a molecular weight of approximately 296.3 g/mol. The compound features an oxadiazole ring, characterized by a five-membered heterocyclic structure containing two nitrogen atoms, and is notable for the methylsulfonyl group attached to a phenyl ring. This unique structure contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions that facilitate the formation of the oxadiazole ring and the incorporation of the methylsulfonyl group. Various methods have been reported in the literature, showcasing its versatility for modifications in medicinal chemistry .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. It demonstrates dual inhibition of COX-1 and COX-2, which are crucial targets in managing inflammation .
  • Antitumor Properties : Research suggests that derivatives of this compound may exhibit antitumor activity by targeting specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy against various tumors .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study reported significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential application in treating bacterial infections .
  • Anti-inflammatory Study : In vitro assays demonstrated that this compound effectively inhibits COX enzymes at low micromolar concentrations. The IC50 values for COX-1 and COX-2 inhibition were reported to be lower than those of standard anti-inflammatory drugs like Meloxicam .
  • Antitumor Activity : In vitro tests on various cancer cell lines revealed that certain derivatives exhibited promising cytotoxic effects, with IC50 values indicating effective growth inhibition compared to control treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylateContains trifluoromethyl groupAntimicrobial
Methyl 3-(2-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoateThioether linkageAntitumor
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-oneDifferent substituents on oxadiazoleAnti-inflammatory

This table highlights how this compound is distinguished by its specific methylsulfonyl substitution and its dual functionality as both an antimicrobial and anti-inflammatory agent .

Scientific Research Applications

Biological Activities

Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate exhibits various biological activities, making it an attractive candidate in drug discovery. Notable activities include:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Antitumor Activity : Potential to inhibit tumor cell proliferation through various mechanisms.

Case Studies and Research Findings

Recent studies have focused on exploring the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Activity : Research indicated significant reduction in inflammatory markers in animal models treated with this compound.
  • Antitumor Potential : Preliminary results showed inhibition of cell proliferation in various cancer cell lines.

These findings support the compound's potential for development into therapeutic agents targeting infections and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

The following table summarizes key structural and physicochemical differences between Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound (Target) 4-(Methylsulfonyl)phenyl C₁₂H₁₂N₂O₅S 296.30 g/mol* Hypothesized to exhibit enhanced metabolic stability due to sulfone group; potential kinase inhibition .
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 4-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 g/mol High lipophilicity (CF₃ group); used in agrochemicals and as a fluorinated building block .
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 g/mol Lower steric hindrance; common in fragment-based drug design for CNS targets .
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 3-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 g/mol Meta-substitution reduces π-stacking interactions compared to para-substituted analogs .
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Fluorophenyl C₉H₅FN₂O₃ 208.15 g/mol Increased polarity (carboxylic acid group); used in peptide mimetics .

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects :

  • The methylsulfonyl group in the target compound introduces strong electron-withdrawing and polar characteristics, which may improve binding affinity in enzymatic pockets compared to electron-donating groups like cyclopentyl .
  • Trifluoromethyl-substituted analogs (e.g., ) exhibit higher hydrophobicity, favoring blood-brain barrier penetration, whereas the target compound’s sulfone group may enhance solubility in polar solvents .

Synthetic Accessibility :

  • Para-substituted derivatives (e.g., 4-CF₃ or 4-SO₂Me) are typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives, as seen in trifluoromethyl analogs .

Biological Relevance: Methylsulfonyl-containing oxadiazoles are understudied compared to trifluoromethyl or halogenated variants. However, sulfone groups are known to improve metabolic stability in drug candidates, as observed in patented piperidine derivatives .

Preparation Methods

Key Steps:

This approach benefits from mild reaction conditions and the use of commercially available starting materials.

Specific Preparation Method for this compound

Starting Materials and Reagents

Reaction Conditions

  • The nitrile (4-(methylsulfonyl)benzonitrile) is first converted into the amidoxime by reaction with hydroxylamine hydrochloride in the presence of a base.
  • The amidoxime is then cyclized with ethyl chloroformate or an ethyl ester derivative under reflux or heating conditions to induce ring closure forming the 1,2,4-oxadiazole ring.
  • The reaction typically proceeds under reflux in solvents like ethanol or DMF for several hours.
  • The product is isolated by standard work-up procedures including extraction, washing, and recrystallization.

Alternative Synthetic Routes

Cyclocondensation of Amidoximes with Dicarbonyl Esters

  • Some studies report the use of dicarbonyl esters reacting with amidoximes to form substituted 1,2,4-oxadiazoles.
  • This method involves the formation of an intermediate which cyclizes under heating to yield the oxadiazole ring.
  • This approach is useful for introducing various substituents on the oxadiazole ring and can be adapted for the methylsulfonylphenyl substituent.

1,3-Dipolar Cycloaddition

  • Another less common method involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles.
  • This method is more complex and less frequently used for this specific compound due to regioselectivity challenges.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 4-(Methylsulfonyl)benzonitrile + NH2OH·HCl Base, solvent (EtOH/DMF), reflux Amidoxime intermediate 80-90 Conversion of nitrile to amidoxime
2 Amidoxime + Ethyl chloroformate or ester Reflux in polar aprotic solvent This compound 70-85 Cyclodehydration to form 1,2,4-oxadiazole ring

Research Findings and Optimization

  • Yield Optimization: The use of dehydrating agents or catalysts such as phosphorus oxychloride (POCl3) can improve cyclization efficiency but may require careful handling due to toxicity.
  • Solvent Effects: Polar aprotic solvents like DMF or DMSO enhance the reaction rate and yield compared to protic solvents.
  • Temperature Control: Maintaining reflux temperatures around 80–120 °C is critical for optimal ring closure without decomposition.
  • Purification: Recrystallization from ethanol/DMF mixtures yields pure crystalline product suitable for further application.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Amidoxime cyclodehydration with ester Amidoxime, ethyl chloroformate or ester Reflux in ethanol or DMF High yield, mild conditions Requires preparation of amidoxime
Cyclocondensation with dicarbonyl ester Amidoxime, dicarbonyl ester Heating under reflux Versatile substitution patterns More steps, longer reaction times
1,3-Dipolar cycloaddition Nitrile oxide, nitrile Controlled temperature Alternative route Regioselectivity issues, complex

Q & A

Basic Synthesis

Q: What are the standard protocols for synthesizing Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for yield? A: The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by esterification. Key steps include:

  • Cyclization: Reacting 4-(methylsulfonyl)benzamide with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 6–8 hours) to form the oxadiazole ring .
  • Esterification: Treating the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to introduce the ethyl ester group .
    Optimization: Yield improvements (from ~50% to >70%) are achieved by controlling stoichiometry (1:1.2 nitrile:hydroxylamine), solvent purity (anhydrous ethanol), and reaction time adjustments. Microwave-assisted synthesis (30 minutes, 100°C) can further accelerate cyclization .

Advanced Synthesis

Q: How can divergent synthetic routes be designed to generate derivatives with modified biological activities? A: Structural diversification focuses on the oxadiazole core and substituents:

  • Core modification: Replace the oxadiazole with thiadiazole or triazole rings via heterocycle-specific reagents (e.g., thiosemicarbazide for thiadiazole) .
  • Substituent variation: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring via Suzuki-Miyaura coupling or electrophilic substitution .
  • Ester group replacement: Substitute the ethyl ester with amides or ketones using carbodiimide coupling or Grignard reactions .
    Methodological validation requires HPLC purity checks (>95%) and comparative bioactivity screening .

Basic Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:

  • NMR: 1^1H NMR (δ 1.35 ppm for ethyl CH3, δ 4.35 ppm for ester CH2, δ 8.1–8.3 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carbonyl groups) .
  • IR: Peaks at 1740 cm1^{-1} (ester C=O) and 1350 cm1^{-1} (sulfonyl S=O) confirm functional groups .
  • Mass spectrometry: Molecular ion [M+H]+^+ at m/z 309.3 (C12_{12}H12_{12}N2_2O5_5S) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the electronic environment of the oxadiazole ring? A: Single-crystal X-ray diffraction reveals:

  • Bond angles: N–C–N angles (~120°) confirm sp2^2 hybridization of the oxadiazole ring .
  • Electron density maps: Sulfonyl group orientation (para to oxadiazole) and planarity of the aromatic system .
    Crystallization is achieved via slow evaporation in ethanol/water (7:3), with data refined using SHELX software .

Biological Screening

Q: What in vitro assays are suitable for initial evaluation of its anticancer potential? A: Standard assays include:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Tubulin binding: Competitive ELISA using colchicine as a reference inhibitor (IC50_{50} < 1 μM indicates strong binding) .
  • Apoptosis: Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Advanced Mechanistic Studies

Q: How does the methylsulfonyl group influence binding to biological targets like tubulin? A: The sulfonyl group enhances binding via:

  • Hydrophobic interactions: Methyl group fits into tubulin’s hydrophobic pockets .
  • Hydrogen bonding: Sulfonyl oxygen forms H-bonds with Thr179 and Asn101 residues .
    Methodology: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding modes. Compare with methoxy analogs (lower activity due to reduced H-bonding) .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported bioactivity data across studies? A: Contradictions (e.g., variable IC50_{50} values) arise from:

  • Purity differences: Validate via HPLC (>98% purity) and elemental analysis .
  • Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural analogs: Compare only derivatives with identical substituents .

Pharmacokinetics

Q: What methodologies assess the compound’s bioavailability and protein binding? A: Key approaches:

  • Plasma stability: Incubate with human plasma (37°C, 24h) and quantify via LC-MS .
  • HSA binding: Fluorescence quenching assays (Kd_d ~106^{-6} M indicates strong binding) .
  • In silico ADME: Use SwissADME to predict logP (2.5–3.0) and BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.